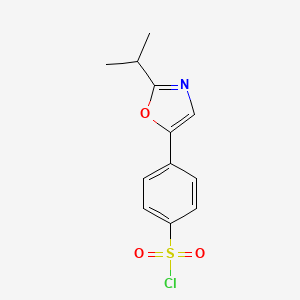

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H12ClNO3S and a molecular weight of 285.74 g/mol. This compound has gained attention in various fields, including chemistry, pharmacology, and material science.

Vorbereitungsmethoden

The synthesis of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride involves several steps. One common method includes the reaction of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

4-Isopropylbenzenesulfonyl chloride: Similar in structure but lacks the oxazole ring, making it less versatile in certain synthetic applications.

4-Methylbenzenesulfonyl chloride: Another sulfonyl chloride with a simpler structure, commonly used in organic synthesis.

The presence of the oxazole ring in this compound provides additional reactivity and potential for diverse applications.

Biologische Aktivität

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on available literature.

- Molecular Formula: C₉H₁₁ClN₂O₃S

- Molecular Weight: 234.70 g/mol

- CAS Number: 98995-40-5

Synthesis

The synthesis of sulfonyl chlorides typically involves the reaction of a sulfonic acid with thionyl chloride or phosphorus pentachloride. For this compound, the process includes:

- Formation of the isopropyloxazole moiety.

- Substitution reactions to attach the sulfonyl chloride group.

Antiviral Properties

Research indicates that derivatives of sulfonyl chlorides exhibit antiviral activities, particularly against HIV. For instance, compounds with similar structures have shown promising results in inhibiting HIV replication by targeting the capsid protein (CA) and interfering with viral assembly and release processes .

Table 1: Antiviral Activity Comparison

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibits capsid assembly and viral release |

| PF-74 | 200 | Stabilizes CA, reducing virion production |

| Compound 11l | 31 | Dual-stage inhibition, enhances capsid assembly |

The biological activity of this compound may involve:

- Inhibition of Viral Assembly: Similar compounds have been shown to disrupt the assembly of HIV capsids, leading to reduced viral load.

- Targeting Cellular Pathways: The compound may modulate pathways related to apoptosis and immune response, potentially enhancing antiviral efficacy .

Case Studies

A study conducted on phenylalanine derivatives with benzenesulfonamide terminal moieties demonstrated that structural modifications can significantly enhance antiviral potency. The research emphasized structure-activity relationships (SARs), indicating that subtle changes in molecular structure can lead to substantial differences in biological activity .

Case Study Example:

In one experiment, a series of sulfonamide derivatives were synthesized and tested for their ability to inhibit HIV replication in TZM-bl cells. The most potent derivative exhibited an EC50 value significantly lower than that of existing treatments, indicating a promising lead for further development.

Eigenschaften

IUPAC Name |

4-(2-propan-2-yl-1,3-oxazol-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c1-8(2)12-14-7-11(17-12)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTAZWBOTHMWMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.